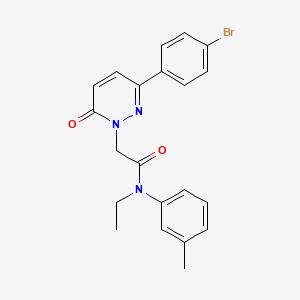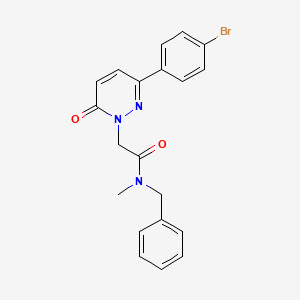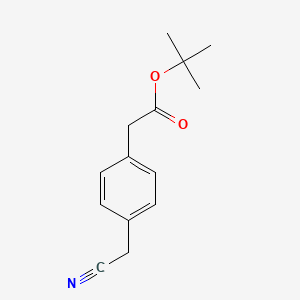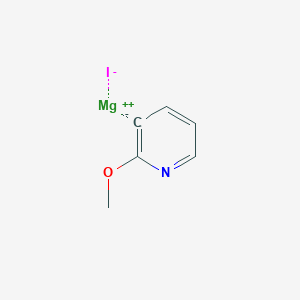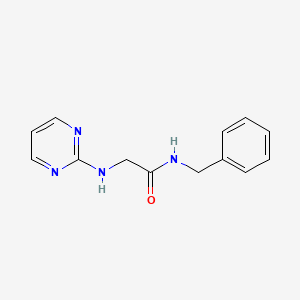
N-benzyl-2-(pyrimidin-2-ylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(pyrimidin-2-ylamino)acetamide is a chemical compound with the molecular formula C13H14N4O. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzyl group attached to an acetamide moiety, which is further connected to a pyrimidin-2-ylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(pyrimidin-2-ylamino)acetamide typically involves the reaction of benzylamine with 2-chloropyrimidine in the presence of a base, followed by the addition of acetic anhydride. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2-(pyrimidin-2-ylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of N-benzyl-2-(pyrimidin-2-ylamino)acetic acid.
Reduction: Formation of N-benzyl-2-(pyrimidin-2-ylamino)ethanol.
Substitution: Formation of N-benzyl-2-(pyrimidin-2-ylamino)methoxyacetamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(pyrimidin-2-ylamino)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-benzyl-2-(pyrimidin-2-ylamino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, influencing processes like cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-2-(pyrimidin-4-ylamino)acetamide
- N-benzyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- N-benzyl-2-(pyrimidin-2-ylamino)ethanol
Uniqueness
N-benzyl-2-(pyrimidin-2-ylamino)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H14N4O |
|---|---|
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
N-benzyl-2-(pyrimidin-2-ylamino)acetamide |
InChI |
InChI=1S/C13H14N4O/c18-12(10-17-13-14-7-4-8-15-13)16-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,18)(H,14,15,17) |
InChI-Schlüssel |
ZALWDQNJTBZWAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CNC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


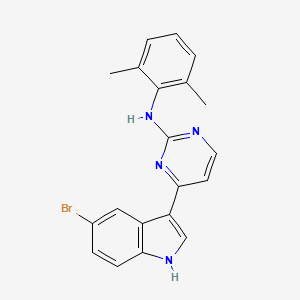
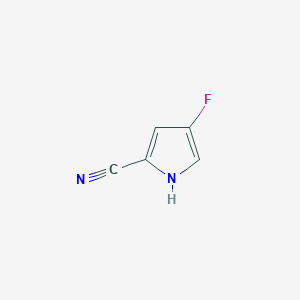

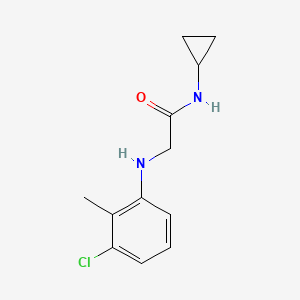
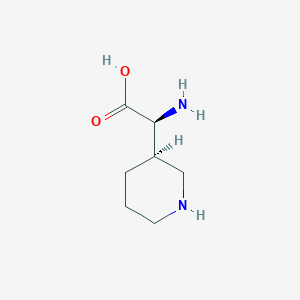
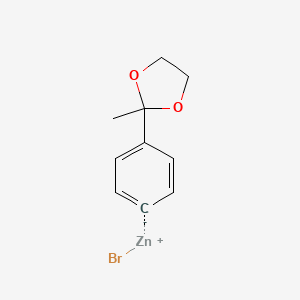
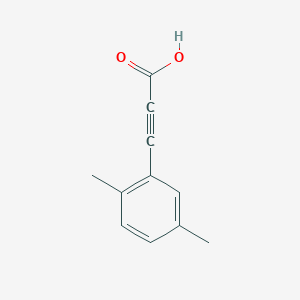
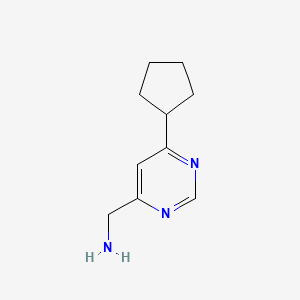
![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
